molecular formula C16H14FNO3 B3393522 Ethyl 4-[(2-fluorobenzoyl)amino]benzoate CAS No. 314766-38-6

Ethyl 4-[(2-fluorobenzoyl)amino]benzoate

Cat. No.: B3393522
CAS No.: 314766-38-6
M. Wt: 287.28 g/mol
InChI Key: GDOBCAQPBQKQCF-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-fluorobenzoyl)amino]benzoate is a synthetic diarylamine derivative of significant interest in organic and medicinal chemistry research. Diarylamines are recognized as privileged structures and important building blocks found in numerous pharmaceuticals and biologically active compounds . This compound is structurally characterized by a benzoate ester group linked to a 2-fluorobenzoyl-substituted aniline. The presence of the fluorine atom on the benzoyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers utilize this compound primarily in the synthesis of more complex molecules, leveraging transition metal-catalyzed reactions for C–N bond formation, a prominent method in modern diarylamine synthesis . Its mechanism of action in biological assays is not predefined and is highly dependent on the specific research context, often serving as an intermediate or a core structure to be functionalized for targeting specific enzymes or receptors. As a standard practice for handling research chemicals, wearing appropriate personal protective equipment, including gloves and eye protection, is recommended . While specific toxicological data for this exact compound is not available, analogous esters and benzoate derivatives can cause skin and eye irritation, and may exhibit toxicity to aquatic life . The product is intended for research and development purposes in a controlled laboratory setting and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[(2-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-2-21-16(20)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOBCAQPBQKQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275045
Record name Ethyl 4-[(2-fluorobenzoyl)amino]benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314766-38-6
Record name Ethyl 4-[(2-fluorobenzoyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314766-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(2-fluorobenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Identity and Properties

Ethyl 4-[(2-fluorobenzoyl)amino]benzoate is a distinct organic compound with the molecular formula C₁₆H₁₄FNO₃.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₄FNO₃
Molecular Weight 287.29 g/mol
CAS Number 314766-38-6
IUPAC Name This compound
Synonyms ethyl 4-(2-fluorobenzamido)benzoate, N-(4-(ethoxycarbonyl)phenyl)-2-fluorobenzamide

Synthesis and Reaction Mechanisms

The synthesis of Ethyl 4-[(2-fluorobenzoyl)amino]benzoate typically involves the acylation of the amino group of ethyl 4-aminobenzoate (B8803810) with 2-fluorobenzoyl chloride. This is a classic example of a Schotten-Baumann reaction, where an amine reacts with an acid chloride to form an amide.

The general reaction is as follows:

Reactants: The primary starting materials are ethyl 4-aminobenzoate and 2-fluorobenzoyl chloride.

Reaction Conditions: The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct formed during the reaction. A suitable aprotic solvent, like dichloromethane (B109758) or tetrahydrofuran (B95107), is often used to dissolve the reactants.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in ethyl 4-aminobenzoate attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.

While specific, detailed research findings on the optimized synthesis of this exact compound are not widely published in publicly accessible literature, the general principles of amide bond formation are well-established and would apply.

Structural Analysis

The structural analysis of Ethyl 4-[(2-fluorobenzoyl)amino]benzoate provides insights into its three-dimensional conformation and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, its molecular geometry can be inferred from related structures and computational modeling.

The molecule possesses two aromatic rings connected by an amide linkage. The planarity of the benzamide (B126) group is a key feature, facilitating potential π-π stacking interactions between molecules in the solid state. The presence of the fluorine atom on one of the benzene (B151609) rings introduces a degree of asymmetry and can influence the crystal packing through dipole-dipole interactions or weak C-H···F hydrogen bonds. The ethyl ester group adds conformational flexibility to the molecule.

Spectroscopic Properties

Direct Amidation and Esterification Approaches

Direct approaches focus on forming the final molecule in one or two key steps from advanced precursors. These methods are often efficient and involve either the creation of the amide bond on a pre-existing ester or the esterification of a pre-formed amide-containing acid.

Coupling Reactions Utilizing Ethyl 4-Aminobenzoate (B8803810) as a Precursor

The most direct route to this compound involves the direct coupling of Ethyl 4-aminobenzoate (also known as Benzocaine) with 2-fluorobenzoic acid. This reaction requires the activation of the carboxylic acid group of 2-fluorobenzoic acid to facilitate the nucleophilic attack by the amino group of Ethyl 4-aminobenzoate. A variety of modern coupling reagents are employed for this purpose, which convert the carboxylic acid into a more reactive intermediate in situ.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. More recently, catalyst systems have been developed to promote direct amidation. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of aromatic carboxylic acids with amines in refluxing toluene, offering a streamlined protocol with high yields. rsc.orgresearchgate.net

Table 1: Representative Coupling Agents for Direct Amidation

Coupling Agent/System Typical Solvent Temperature Key Features
EDC/HOBt Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) Room Temperature Widely used, good yields, water-soluble byproduct.
DCC/HOBt Dichloromethane (DCM) 0°C to Room Temp Forms insoluble dicyclohexylurea (DCU) byproduct.
HATU Dimethylformamide (DMF) Room Temperature High efficiency, rapid reactions.

Acyl Chloride-Mediated Amidation Protocols

A highly reliable and widely practiced method for forming the amide bond is the reaction between an amine and an acyl chloride. In this protocol, 2-fluorobenzoic acid is first converted to the more reactive 2-fluorobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting 2-fluorobenzoyl chloride is then reacted with Ethyl 4-aminobenzoate. nih.gov This reaction, a Schotten-Baumann type reaction, is generally fast and high-yielding. It is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. bath.ac.uk Common bases include tertiary amines like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), or an aqueous base like sodium bicarbonate. nih.govbath.ac.uk

Reaction Scheme: Acyl Chloride-Mediated Amidation

Step 1: Formation of Acyl Chloride

2-Fluorobenzoic Acid + SOCl₂ → 2-Fluorobenzoyl Chloride

Step 2: Amidation

2-Fluorobenzoyl Chloride + Ethyl 4-Aminobenzoate --(Base)--> this compound

Esterification Reactions for Benzoate (B1203000) Moiety Construction

An alternative direct strategy involves forming the amide bond first, followed by the esterification of the carboxylic acid group. In this pathway, 4-aminobenzoic acid is first acylated with 2-fluorobenzoyl chloride to produce 4-[(2-fluorobenzoyl)amino]benzoic acid.

This intermediate acid is then subjected to esterification. The most common method is the Fischer esterification, which involves refluxing the carboxylic acid in ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgtruman.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of ethanol is typically used. libretexts.org The esterification of similar aminobenzoic acids has been well-documented, providing a robust template for this step. orgsyn.orggoogle.com

Table 2: Common Conditions for Fischer Esterification

Reagent Catalyst Solvent Temperature
4-[(2-fluorobenzoyl)amino]benzoic acid Conc. H₂SO₄ Ethanol (excess) Reflux

Multi-Step Synthesis Pathways

Multi-step syntheses allow for the construction of the target molecule from simpler, more readily available starting materials. These pathways provide flexibility and can be advantageous if the direct precursors are expensive or unavailable.

Sequence of Reactions Involving Amino and Carboxylic Acid Functionalization

A common multi-step route begins with a precursor where the amino group is masked, such as ethyl 4-nitrobenzoate (B1230335). This approach avoids potential side reactions with the free amine during initial steps. The typical sequence is as follows:

Esterification: p-Nitrobenzoic acid is first esterified with ethanol under acidic conditions (Fischer esterification) to yield ethyl 4-nitrobenzoate. orgsyn.org

Reduction: The nitro group of ethyl 4-nitrobenzoate is then reduced to an amino group to form Ethyl 4-aminobenzoate. A variety of reduction methods can be employed, including catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction using metals like tin or indium in acidic media. orgsyn.orgorgsyn.org The use of indium powder with ammonium (B1175870) chloride in aqueous ethanol provides an effective and safer alternative to catalytic hydrogenation. orgsyn.org

Amidation: Finally, the resulting Ethyl 4-aminobenzoate is acylated with 2-fluorobenzoyl chloride as described in section 2.1.2 to yield the final product. nih.gov

This sequential approach allows for purification at intermediate stages, potentially leading to a final product of very high purity. truman.edu

Strategic Incorporation of the Fluorine Moiety

The introduction of fluorine into a molecule can significantly alter its physical, chemical, and biological properties. nih.govnih.gov In the synthesis of this compound, the fluorine atom is introduced as part of a pre-fluorinated building block rather than through direct fluorination of an existing aromatic ring late in the synthesis.

Catalytic Systems and Reaction Optimization

The optimization of the synthesis of this compound is centered on the strategic selection of catalysts, solvent systems, and purification methods to maximize product yield and purity.

Selection and Efficacy of Catalysts in Amidation and Esterification

The formation of the amide linkage in this compound is the critical step in its synthesis, typically achieved by reacting Ethyl 4-aminobenzoate with 2-fluorobenzoic acid or one of its activated derivatives. The direct amidation of a carboxylic acid and an amine is an atom-economical process where water is the only byproduct, but it often requires catalysts to proceed efficiently. catalyticamidation.info

Various catalytic systems have been developed to facilitate direct amidation. Boron-based catalysts, such as boronic acids, have proven effective in promoting amide bond formation. catalyticamidation.infodurham.ac.uk These catalysts are thought to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. catalyticamidation.info Mechanistic studies suggest that the activation may involve the concerted action of multiple boron atoms. catalyticamidation.info

Metal-based catalysts, particularly those from Group (IV) like titanium, zirconium, and hafnium complexes, are also employed. For instance, catalysts like ZrCl4 and Ti(OiPr)4 have been used for direct amidation under relatively mild conditions. Niobium oxide (Nb2O5) has been identified as a reusable, heterogeneous Lewis acid catalyst that shows high activity for the direct amidation of carboxylic acids with less reactive amines. researchgate.net The efficacy of these catalysts lies in their ability to act as Lewis acids, activating the carbonyl group of the carboxylic acid. researchgate.net

For reactions involving more reactive acylating agents like acyl chlorides (e.g., 2-fluorobenzoyl chloride), a catalyst may not be strictly necessary, but a base is often added to neutralize the HCl byproduct. However, for direct amidation with 2-fluorobenzoic acid, a catalyst is crucial for achieving high yields.

Table 1: Potential Catalytic Systems for Amidation

Catalyst ClassSpecific ExamplesMechanism of ActionKey Advantages
Boron-Based Boronic Acids, Borate/Boronate SystemsActivation of carboxylic acid via B-O-B bridged units. catalyticamidation.infoReadily accessible, good substrate scope. durham.ac.uk
Metal-Based (Group IV) Ti(OiPr)4, ZrCl4Lewis acid activation of the carbonyl group. Effective under mild conditions, good to excellent yields.
Metal Oxides Nb2O5Heterogeneous Lewis acid catalysis. researchgate.netReusable, tolerant to basic additives. researchgate.net
Phosphorus-Based Tris(o-phenylenedioxy)cyclotriphosphazene (TAP)In-situ generation of an active cyclic phosphate (B84403) catalyst. mdpi.comPromotes amide formation while regenerating the catalyst. mdpi.com

Solvent System Selection and Reaction Conditions for Enhanced Yield and Selectivity

The choice of solvent and reaction conditions plays a pivotal role in the synthesis of amides, influencing reaction rates, yields, and the ease of product isolation. In the synthesis of this compound, a variety of solvents can be considered. A study on titanium-catalyzed direct amidation evaluated several solvents, with dichloromethane (CH2Cl2) and tetrahydrofuran (THF) providing high yields (93% and 91%, respectively), while polar aprotic solvents like DMSO and DMF gave lower yields.

Reaction temperature is another critical parameter. Many amidation reactions require heating to proceed at a reasonable rate. orientjchem.orgorgsyn.org For instance, the synthesis of aminobenzoate esters via transesterification is often conducted at temperatures of 120°C or greater. google.com In some cases, reflux conditions are used, which helps in removing water, a byproduct of direct amidation, thereby driving the reaction equilibrium towards the product. durham.ac.uk

The selection of the solvent system is often tied to the specific catalytic method being employed. For example, boronic acid-catalyzed amidations are frequently performed in inert organic solvents like toluene, coupled with azeotropic water removal using a Dean-Stark apparatus. durham.ac.uk

Table 2: Solvent Systems and Reaction Conditions

SolventCatalyst SystemTemperatureImpact on ReactionCitation
DichloromethaneTi(OiPr)470 °CHigh Yield (93%)
Tetrahydrofuran (THF)Ti(OiPr)470 °CHigh Yield (91%)
TolueneBoronic AcidRefluxFacilitates azeotropic water removal durham.ac.uk
EthanolPlatinum OxideAmbientUsed for catalytic reduction of a nitro precursor orgsyn.org
Solvent-FreeBoric AcidHeatingGreen chemistry approach, rapid reaction semanticscholar.org

Purification Methodologies in Synthetic Procedures

After the synthesis of this compound, a multi-step purification process is necessary to isolate the product in high purity. A typical workup begins with filtering out any solid catalysts or byproducts. orgsyn.orggoogle.com

This is often followed by an extraction procedure. For instance, the reaction mixture might be dissolved in an organic solvent like dichloromethane or toluene, which is then washed with aqueous solutions to remove impurities. google.comorgsyn.org An alkaline wash (e.g., with sodium bicarbonate solution) can be used to remove any unreacted acidic starting materials, while an acid wash can remove basic impurities. A final wash with brine helps to remove residual water from the organic phase. orgsyn.org

The most common method for final purification is recrystallization. orgsyn.orgpatsnap.com The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, ether, or dichloromethane/hexane) and allowed to cool slowly. orgsyn.orgorgsyn.org This process yields the pure crystalline product, which is then isolated by vacuum filtration and dried. orgsyn.orgyoutube.com In some cases, column chromatography may be required to separate the desired product from closely related impurities. nih.gov

Green Chemistry Considerations in Synthetic Route Development

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. For the synthesis of this compound, several green chemistry principles can be applied to minimize waste and environmental impact.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org The ideal atom economy is 100%. wikipedia.org

For the synthesis of this compound, a common route is the Schotten-Baumann reaction between Ethyl 4-aminobenzoate and 2-fluorobenzoyl chloride.

Reaction: Ethyl 4-aminobenzoate + 2-fluorobenzoyl chloride → this compound + HCl

The atom economy for this reaction can be calculated as follows:

Table 3: Atom Economy Calculation

CompoundFormulaMolecular Weight ( g/mol )Role
Ethyl 4-aminobenzoateC9H11NO2165.19Reactant
2-fluorobenzoyl chlorideC7H4ClFO158.56Reactant
This compound C16H14FNO3 287.29 Product
Hydrogen ChlorideHCl36.46Byproduct
Total Reactant Mass 323.75
Atom Economy (%) 88.7%

Calculation: (287.29 / 323.75) * 100 = 88.7%

An atom economy of 88.7% is quite high. However, reaction efficiency also considers the percentage yield, which accounts for losses during the reaction and purification. scranton.edu A direct amidation between Ethyl 4-aminobenzoate and 2-fluorobenzoic acid would have a theoretical atom economy of 94.1% (with water as the only byproduct), representing an even greener pathway, though it requires catalytic activation to be effective. catalyticamidation.info

Solvent Minimization and Alternative Media Exploration

A key principle of green chemistry is the reduction or elimination of hazardous solvents. semanticscholar.org Significant research has been dedicated to solvent-minimized and solvent-free reaction conditions. ucl.ac.ukresearchgate.net

Mechanochemistry , such as ball-milling, allows for the synthesis of amides from carboxylic acids and amines in the absence of bulk solvents. researchgate.net This technique can be scaled up using continuous reactive extrusion processes, which has been demonstrated for amide synthesis on a large scale with minimal solvent use. ucl.ac.ukresearchgate.net

The use of alternative, greener solvents is another important strategy. Solvent selection guides have been developed to help chemists replace hazardous solvents like DMF and dichloromethane with safer alternatives such as 2-methyltetrahydrofuran, propylene (B89431) carbonate, or eucalyptol. mdpi.com For the synthesis of amides, deep eutectic solvents (DES) have emerged as a novel, environmentally friendly reaction medium that can be recovered and reused. researchgate.net

Microwave-assisted synthesis is another green technique that can accelerate reactions, often under solvent-free conditions, leading to reduced energy consumption and faster product formation. nih.gov A method for the direct synthesis of amides from carboxylic acids and amines using a catalytic amount of ceric ammonium nitrate (B79036) in an open microwave reactor has been developed, offering a rapid, efficient, and solvent-free protocol. nih.gov

An article on the advanced spectroscopic characterization of "this compound" cannot be generated at this time. A thorough search for dedicated research findings and specific spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, ¹⁹F NMR, and FT-IR) for this particular compound has not yielded the necessary information to create a scientifically accurate and detailed article as per the requested outline.

While data exists for the precursor, ethyl 4-aminobenzoate, and for structurally related compounds such as ethyl 4-fluorobenzoate (B1226621) and ethyl 4-(3-chlorobenzamido)benzoate, this information is not sufficient to accurately represent the spectroscopic profile of the target molecule, this compound. Generating content based on related structures would be speculative and would not meet the required standard of scientific accuracy. Further research publications containing the specific experimental data for this compound are needed to fulfill this request.

Vibrational Spectroscopy Applications

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy offers a valuable complementary perspective to infrared (IR) spectroscopy for the analysis of molecular vibrations. While no specific Raman spectrum for this compound is publicly available, the expected characteristic bands can be inferred from the analysis of structurally similar molecules such as benzanilide (B160483) and various ethyl esters. chemicalbook.comspectrabase.com The key vibrational modes anticipated in the Raman spectrum are associated with the carbonyl groups, the aromatic rings, and the amide linkage.

The C=O stretching vibrations of the ester and amide groups are expected to produce strong Raman bands. For ethyl esters, the C=O stretch typically appears in the range of 1720-1740 cm⁻¹. researchgate.net The amide I band (primarily C=O stretch) of the benzanilide moiety is anticipated around 1650-1670 cm⁻¹. The aromatic C-C stretching vibrations within the benzene rings will likely manifest as a series of bands between 1400 cm⁻¹ and 1600 cm⁻¹. Furthermore, the C-F stretching vibration of the fluorobenzoyl group is expected to be observed, although its intensity can vary.

A comparative analysis with benzanilide, which has been studied by Raman spectroscopy, provides further insight. chemicalbook.comnih.govspectrabase.com The spectrum of benzanilide shows characteristic peaks for the amide linkage and the phenyl groups. The amide I band is a prominent feature. For this compound, the presence of the ethyl ester and the fluorine substituent would introduce additional and shifted bands. For instance, the C-H bending and stretching modes of the ethyl group will be present in the spectrum.

Interactive Data Table: Predicted Raman Shifts for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
EsterC=O Stretch1720 - 1740
AmideAmide I (C=O Stretch)1650 - 1670
Aromatic RingsC-C Stretch1400 - 1600
FluorobenzoylC-F Stretch1200 - 1300
Ethyl GroupC-H Bending/Stretching1370-1470, 2850-2960

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. For this compound (C₁₆H₁₄FNO₃), the theoretical exact mass can be calculated. While specific experimental HRMS data for this compound is not available in the provided search results, the exact mass of a related compound, Ethyl 4-acetamidobenzoate (C₁₁H₁₃NO₃), is reported as 207.08954328 Da. nih.gov This highlights the level of accuracy achievable with HRMS. The determination of the exact mass for this compound would be a crucial step in its definitive identification.

Fragmentation Pattern Analysis for Structural Confirmation

The analysis of fragmentation patterns in mass spectrometry provides a molecular fingerprint that helps to confirm the structure of a compound. The fragmentation of this compound is expected to proceed through characteristic cleavages of the ester and amide functionalities. libretexts.org

Based on the fragmentation of similar structures like ethyl benzoate and various amides, several key fragmentation pathways can be predicted: libretexts.orgmiamioh.edu

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester's C-O bond would result in the loss of an ethoxy radical, leading to the formation of a stable acylium ion.

Loss of ethylene (B1197577): A McLafferty-type rearrangement could lead to the loss of an ethylene molecule from the ethyl ester group.

Cleavage of the amide bond: The C-N bond of the amide linkage can cleave, leading to fragments corresponding to the benzoyl and the aminobenzoate moieties.

Fragmentation of the aromatic rings: Further fragmentation of the aromatic rings can also occur, leading to smaller characteristic ions.

The mass spectrum of the related compound Ethyl 4-acetamidobenzoate shows major peaks at m/z 165, 120, and 43, corresponding to the loss of the acetyl group, the ethoxycarbonyl group, and the formation of the acetyl cation, respectively. nih.gov These observed fragmentations support the predicted pathways for this compound.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure Predicted m/z
[M - OC₂H₅]⁺4-[(2-fluorobenzoyl)amino]benzoyl cation242
[M - C₂H₄]⁺4-[(2-fluorobenzoyl)amino]benzoic acid radical cation259
[C₇H₄FO]⁺2-Fluorobenzoyl cation123
[C₉H₁₀NO₂]⁺Ethyl 4-aminobenzoate radical cation164

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of the benzoyl, amide, and benzoate chromophores.

The spectrum of a similar compound, Ethyl 4-(dimethylamino)benzoate, shows a strong absorption maximum (λmax) at 310.25 nm in ethanol. photochemcad.com This absorption is attributed to the π → π* transition within the conjugated system of the p-aminobenzoate moiety. The presence of the 2-fluorobenzoyl group in the target molecule will likely lead to shifts in the absorption maxima and changes in their intensities. The fluorine atom, being an electron-withdrawing group, and the extended conjugation through the amide linkage will both influence the electronic environment.

It is anticipated that this compound will exhibit at least two main absorption bands in its UV-Vis spectrum, corresponding to the π → π* transitions of the aromatic systems. The exact positions of these bands would provide valuable insight into the extent of electronic conjugation across the entire molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. conicet.gov.ar It is particularly effective for optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms (the ground state) and for predicting vibrational spectra. conicet.gov.ar

For molecules similar to this compound, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p). researchgate.netnih.gov This level of theory has been shown to provide optimized geometric parameters (bond lengths and angles) and theoretical vibrational frequencies that are in good agreement with experimental data from X-ray diffraction and spectroscopic techniques like FT-IR and FT-Raman. nih.govresearchgate.net The process involves finding the minimum energy conformation on the potential energy surface. researchgate.net The stability of this optimized geometry is confirmed by ensuring that all calculated vibrational frequencies are positive (real). conicet.gov.ar

Vibrational analysis based on DFT calculations allows for the assignment of specific vibrational modes observed in experimental spectra. nih.govresearchgate.net For instance, the characteristic stretching frequencies of the C=O (carbonyl) groups in the ester and amide functionalities, the N-H stretching of the amide link, and various vibrations of the aromatic rings can be precisely calculated and assigned. researchgate.netorientjchem.org A scaling factor is often applied to the computed frequencies to better match experimental values, accounting for anharmonicity and limitations of the theoretical model. nih.gov

Table 1: Representative Theoretical Geometric and Vibrational Data for Key Functional Groups (Note: Data is illustrative, based on calculations for analogous structures.)

Parameter Functional Group Typical Calculated Value
Bond Length C=O (Amide) ~1.22 Å
C=O (Ester) ~1.22 Å
C-N (Amide) ~1.39 Å
Vibrational Frequency N-H Stretch (Amide) ~3400-3500 cm⁻¹
C=O Stretch (Amide) ~1650-1700 cm⁻¹

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. researchgate.net DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize the distribution of electron density in these orbitals. scispace.com For aromatic amide structures, the HOMO is often localized on the electron-rich aminobenzoyl moiety, while the LUMO may be distributed across the benzoyl fragment. rsc.org Introducing substituents, such as the fluorine atom, can modulate the energies of these orbitals and thus fine-tune the molecule's electronic properties and reactivity. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies (Note: Values are illustrative and based on DFT calculations for similar compounds.)

Parameter Typical Calculated Value (eV)
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.5 to -2.0 eV

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the electron density surface and color-coded to indicate different electrostatic potential regions. clinicsearchonline.org This map is invaluable for predicting how a molecule will interact with other molecules, identifying sites for both electrophilic and nucleophilic attack. clinicsearchonline.org

The standard color scheme uses red to denote regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. clinicsearchonline.org For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen atoms and the fluorine atom due to their high electronegativity. nih.gov Positive potential (blue) would be expected around the amide hydrogen (N-H), indicating its donor character in hydrogen bonding. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior over time. nih.gov By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD provides insights into the conformational landscape and flexibility of a molecule. mdpi.comnih.gov

For a flexible molecule like this compound, with several rotatable bonds, MD simulations can explore the different accessible conformations (conformers) and the energy barriers between them. mdpi.com These simulations can reveal the preferred orientations of the phenyl rings relative to each other and the flexibility of the ethyl ester tail. nih.gov Such information is critical for understanding how the molecule might interact with a biological target, as its shape can adapt to fit into a binding site. Enhanced sampling techniques are often employed in MD to overcome energy barriers and explore the conformational space more exhaustively. nih.gov

In Silico Prediction of Molecular Descriptors

In silico methods are used to calculate various molecular descriptors, which are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors are widely used in medicinal chemistry and drug discovery. dergipark.org.tr

The Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. wikipedia.orgpeter-ertl.com TPSA is a strong predictor of a drug's ability to be absorbed and to permeate cell membranes. peter-ertl.com

Molecules with a lower TPSA (typically less than 140 Ų) are more likely to exhibit good passive transport across cell membranes. wikipedia.org For crossing the blood-brain barrier, a TPSA of less than 90 Ų is generally considered favorable. wikipedia.org The TPSA for a molecule like this compound can be calculated rapidly using fragment-based methods. peter-ertl.com The value for the closely related compound Ethyl 4-amino-2-fluorobenzoate is 52.3 Ų, suggesting that the title compound would also have a TPSA value conducive to good membrane permeability. nih.gov

Table 3: Predicted Molecular Descriptors for a Related Structure (Ethyl 4-amino-2-fluorobenzoate) (Source: PubChem CID 10797532) nih.gov

Descriptor Value Significance
Molecular Weight 183.18 g/mol Size of the molecule
XLogP3 1.9 Lipophilicity
Hydrogen Bond Donor Count 1 Ability to donate H-bonds
Hydrogen Bond Acceptor Count 4 Ability to accept H-bonds
Rotatable Bond Count 3 Molecular flexibility

| Topological Polar Surface Area (TPSA) | 52.3 Ų | Predicts membrane permeability |


Rotatable Bond Count Determination

The number of rotatable bonds in a molecule is a key determinant of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, that connects two non-hydrogen atoms. For this compound, analysis of its structure reveals five such bonds. This count suggests a significant degree of structural adaptability, allowing the molecule to adopt various spatial arrangements.

Table 1: Rotatable Bond Analysis for this compound

Parameter Value Description

Hydrogen Bond Donor and Acceptor Site Identification

Hydrogen bonding plays a critical role in molecular recognition and the formation of supramolecular structures. The molecule possesses one hydrogen bond donor, the amide (N-H) group, which can donate its hydrogen to an acceptor. Conversely, it has four potential hydrogen bond acceptor sites: the two carbonyl oxygen atoms (C=O), the ether oxygen of the ethyl group, and the fluorine atom. These sites can accept a hydrogen atom from a donor group on a neighboring molecule.

Table 2: Hydrogen Bonding Sites in this compound

Site Type Count Location(s)
Hydrogen Bond Donors 1 The amide (N-H) group.

Theoretical Spectroscopy Simulations

Theoretical simulations of spectra are invaluable tools for interpreting experimental data and predicting the spectroscopic signatures of novel compounds. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard for these predictions.

Calculated NMR Chemical Shifts (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable quantum chemical approach used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. For this compound, predicted ¹H and ¹³C NMR spectra would reveal distinct signals corresponding to its unique chemical environments. Although specific experimental data for this compound is scarce, illustrative values can be predicted based on known shifts for its constituent functional groups. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Nucleus Predicted Chemical Shift (ppm) Description of Environment
¹H ~1.3-1.4 Methyl (CH₃) protons of the ethyl group.
¹H ~4.3-4.4 Methylene (B1212753) (CH₂) protons of the ethyl group.
¹H ~7.1-8.2 Aromatic protons on both benzene rings.
¹H ~9.0-10.0 Amide (N-H) proton.
¹³C ~14 Methyl (CH₃) carbon.
¹³C ~61 Methylene (CH₂) carbon.
¹³C ~115-140 Aromatic carbons.
¹³C ~160 (C-F) Aromatic carbon attached to fluorine (J-coupling expected).
¹³C ~165 Ester carbonyl (C=O) carbon.

Simulated IR and Raman Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can accurately predict the frequencies and intensities of these vibrations. researchgate.net A simulated spectrum for this compound would feature characteristic peaks corresponding to its functional groups. These theoretical predictions are crucial for assigning bands in experimentally obtained spectra. ajol.infoorientjchem.org

Table 4: Predicted Key Vibrational Frequencies (Illustrative)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
N-H Stretch ~3300-3400 Amide N-H bond stretching.
C-H Stretch (Aromatic) ~3000-3100 C-H bonds on the benzene rings.
C-H Stretch (Aliphatic) ~2850-3000 C-H bonds of the ethyl group.
C=O Stretch (Ester) ~1720-1730 Carbonyl of the ethyl benzoate moiety.
C=O Stretch (Amide I) ~1660-1680 Carbonyl of the amide linkage.
N-H Bend (Amide II) ~1530-1550 Coupled N-H bending and C-N stretching.

Predicted UV-Vis Spectra (e.g., TD-DFT)

The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, the presence of two aromatic rings and conjugated systems suggests strong absorption in the UV region. TD-DFT calculations can elucidate the nature of these transitions, typically assigning them as π → π* or n → π* transitions. sharif.edusharif.eduespublisher.com

Table 5: Predicted UV-Vis Absorption Data (Illustrative)

Predicted λ_max (nm) Transition Type Chromophore

Reactivity Studies and Mechanistic Investigations

Hydrolytic Stability and Degradation Pathways

The stability of Ethyl 4-[(2-fluorobenzoyl)amino]benzoate in aqueous environments is primarily dictated by the resistance of its ester and amide linkages to hydrolysis. Generally, amides are significantly more resistant to hydrolysis than esters. libretexts.orgchemistrysteps.com

The ethyl ester group is the more labile site for hydrolysis under both acidic and basic conditions, leading to the formation of 4-[(2-fluorobenzoyl)amino]benzoic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis: Under acidic conditions, typically by heating with a dilute mineral acid like H₂SO₄ or HCl, the hydrolysis of the ester is a reversible equilibrium process. libretexts.orgchemistrysteps.com To drive the reaction to completion, a large excess of water is often used. chemistrysteps.comchemguide.co.uk The reaction mechanism begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comucalgary.ca A tetrahedral intermediate is formed, followed by a proton transfer. libretexts.orgchemguide.co.uk Finally, a molecule of ethanol is eliminated, and deprotonation of the resulting carbonyl regenerates the acid catalyst and yields the carboxylic acid product. youtube.com

Table 1: Comparison of Ester Hydrolysis Conditions

ConditionCatalyst/ReagentKey FeaturesProducts
Acidic Dilute H₂SO₄ or HCl, HeatReversible equilibrium libretexts.orgchemistrysteps.com4-[(2-fluorobenzoyl)amino]benzoic acid + Ethanol
Basic Aqueous NaOH or KOH, HeatIrreversible (Saponification) chemistrysteps.comjk-sci.comSodium 4-[(2-fluorobenzoyl)amino]benzoate + Ethanol

The amide bond in this compound is significantly more stable and resistant to hydrolysis than the ester linkage due to resonance stabilization and the poor leaving group ability of the resulting amine fragment. chemistrysteps.com Cleavage of the amide bond requires more forcing conditions, such as prolonged heating with concentrated acid or base. allen.inmasterorganicchemistry.com

Acidic Hydrolysis : Under strong acidic conditions (e.g., refluxing concentrated HCl), the carbonyl oxygen of the amide is protonated, which activates the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.combyjus.com This leads to the formation of 2-fluorobenzoic acid and ethyl 4-aminobenzoate (B8803810). In the acidic medium, the resulting amine product, ethyl 4-aminobenzoate, will be protonated to form its corresponding ammonium (B1175870) salt. youtube.comsavemyexams.com

Basic Hydrolysis : In the presence of a strong base, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. allen.in This process is slower than ester saponification. The reaction yields 2-fluorobenzoic acid and ethyl 4-aminobenzoate. savemyexams.com Under these conditions, the carboxylic acid product will exist as its carboxylate salt. savemyexams.com It is important to note that under basic conditions, the ester group would hydrolyze preferentially or concurrently.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorophenyl and Benzoate (B1203000) Rings

The regioselectivity of substitution on the two aromatic rings is dictated by the electronic nature of the existing substituents.

Fluorophenyl Ring: This ring contains a fluorine atom (a weakly deactivating, ortho, para-director) and the acyl group (-C(O)NH-) which is attached to the benzoate ring (a deactivating, meta-director). unizin.orgorganicchemistrytutor.com

Electrophilic Aromatic Substitution (EAS) : The fluorine atom directs incoming electrophiles to the positions ortho and para to it (C3 and C5). The carbonyl group directs to the positions meta to it (C3 and C5). Therefore, both groups reinforce substitution at the C3 and C5 positions. However, the ring is generally deactivated to EAS due to the electron-withdrawing nature of both the fluorine (by induction) and the carbonyl group (by induction and resonance). vanderbilt.edu Reactions would require harsh conditions.

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom can act as a leaving group in SNAr reactions, a process facilitated by the presence of the electron-withdrawing carbonyl group ortho to it. libretexts.orgmasterorganicchemistry.com The electron-withdrawing group stabilizes the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. masterorganicchemistry.com Thus, reaction with strong nucleophiles could lead to substitution of the fluorine atom.

Benzoate Ring: This ring contains an acylamino group (-NHC(O)-) and an ethyl carboxylate group (-COOEt) in a para relationship.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution (EAS)

RingSubstituentsDirecting InfluencePredicted Position of Attack
Fluorophenyl -F (at C2)-C(O)NH- (at C1)-F: ortho, para-director (deactivating)-C(O)NH-: meta-director (deactivating)C3 and C5 (deactivated ring)
Benzoate -NHC(O)- (at C4)-COOEt (at C1)-NHC(O)-: ortho, para-director (activating)-COOEt: meta-director (deactivating)C3 and C5 (ortho to amine, meta to ester)

Reactions Involving the Amide Linkage

Beyond hydrolysis, the amide linkage can undergo reduction. Amides are generally resistant to many reagents but can be reduced by powerful reducing agents. chemistrysteps.comlibretexts.org

Reduction : The most common method for amide reduction is the use of lithium aluminum hydride (LiAlH₄). savemyexams.comlibretexts.org This reaction converts the amide carbonyl group (C=O) into a methylene (B1212753) group (CH₂). libretexts.org Treatment of this compound with LiAlH₄ would reduce both the amide and the ester functionalities. The amide would be reduced to a secondary amine, and the ester would be reduced to a primary alcohol. The product would be (4-((2-fluorobenzyl)amino)phenyl)methanol.

Derivatization Reactions for Structure-Based Chemical Exploration

The ethyl ester is a versatile handle for chemical modification through reactions such as transesterification and reduction.

Transesterification : This process involves converting the ethyl ester into a different ester by reacting it with another alcohol (R'-OH) in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, heating the compound in methanol (B129727) with an acid catalyst would lead to an equilibrium mixture containing the corresponding methyl ester, Mthis compound. masterorganicchemistry.comorganic-chemistry.org Using the new alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com

Reduction to an Alcohol : The ester can be selectively reduced to a primary alcohol, leaving the amide intact, using milder reducing agents than LiAlH₄ or by carefully controlling reaction conditions. However, strong reducing agents like LiAlH₄ will reduce the ester to the corresponding primary alcohol, 4-[(2-fluorobenzoyl)amino]benzyl alcohol. chemistrysteps.comlibretexts.org Other reagents like diisobutylaluminum hydride (DIBAL-H) or catalytic hydrogenation can also be employed for this transformation. commonorganicchemistry.comyoutube.com

Table 3: Summary of Derivatization Reactions

Functional GroupReactionReagentsProduct
Ethyl Ester TransesterificationR'-OH, Acid or Base Catalyst wikipedia.orgMethyl, Propyl, etc. 4-[(2-fluorobenzoyl)amino]benzoate
Ethyl Ester ReductionLiAlH₄, then H₂O workup libretexts.org4-[(2-fluorobenzoyl)amino]benzyl alcohol
Amide & Ester ReductionLiAlH₄, then H₂O workup libretexts.org(4-((2-fluorobenzyl)amino)phenyl)methanol
Amide HydrolysisConc. Acid or Base, Heat masterorganicchemistry.com2-Fluorobenzoic acid + Ethyl 4-aminobenzoate
Ester HydrolysisDilute Acid or Base, Heat jk-sci.com4-[(2-fluorobenzoyl)amino]benzoic acid + Ethanol

Substituent Effects on Reaction Kinetics and Thermodynamics

The reactivity of this compound is intrinsically linked to the electronic and steric nature of its constituent parts: the 2-fluorobenzoyl group and the ethyl 4-aminobenzoate moiety. The rates and equilibrium positions of reactions involving this molecule, such as its formation via N-acylation or its hydrolysis, are significantly influenced by these substituents.

The formation of the amide bond in this compound typically involves the reaction of a derivative of 2-fluorobenzoic acid (like 2-fluorobenzoyl chloride) with ethyl 4-aminobenzoate. The kinetics of this N-acylation are highly sensitive to the electronic properties of both reactants. The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding these substituent effects. In this equation, k is the rate constant for the substituted reaction, k₀ is the rate constant for the unsubstituted reference reaction, σ is the substituent constant that reflects the electronic effect of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects.

For the benzoylation of anilines, the reaction is accelerated by electron-withdrawing groups on the benzoyl chloride and electron-donating groups on the aniline (B41778). rsc.orgresearchgate.net The 2-fluoro substituent on the benzoyl group is electron-withdrawing due to its high electronegativity (inductive effect), which should increase the electrophilicity of the carbonyl carbon. This would lead to a faster rate of nucleophilic attack by the amino group of ethyl 4-aminobenzoate.

Conversely, the reactivity of the amino group of ethyl 4-aminobenzoate is modulated by the ethyl ester group at the para position. The ester group is electron-withdrawing, which deactivates the amino group towards electrophilic attack compared to aniline itself.

The thermodynamics of the reaction, represented by the heat of reaction (-ΔH), are also influenced by substituents. For the benzoylation of substituted anilines, a linear relationship has been observed between the activation energy (E) and the heat of reaction, where a more exothermic reaction corresponds to a lower activation energy. rsc.org

The following table presents Hammett substituent constants (σ) for relevant groups, which can be used to predict their electronic influence on reaction rates.

Substituentσ_metaσ_para_
F0.340.06
COOC₂H₅0.370.45
NH₂-0.16-0.66

Data sourced from established physical organic chemistry principles.

The 2-fluoro substituent's effect is primarily inductive. While a Hammett plot for ortho substituents is more complex due to steric effects, the positive σ value for fluorine indicates its electron-withdrawing nature, which would favor a faster reaction rate in the acylation step.

Kinetic Studies of Reaction Pathways

The principal reaction pathways involving this compound are its synthesis (amide formation) and its degradation (amide hydrolysis). Kinetic studies of analogous reactions provide insight into the mechanisms of these transformations.

Amide Formation: The synthesis of N-aryl amides from acyl chlorides and anilines typically proceeds through a nucleophilic addition-elimination mechanism. scribd.com The reaction is generally second-order, being first-order in both the acyl chloride and the amine. hud.ac.uk

The proposed mechanism for the formation of this compound from 2-fluorobenzoyl chloride and ethyl 4-aminobenzoate is as follows:

Nucleophilic Attack: The nitrogen atom of the amino group in ethyl 4-aminobenzoate attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate. The rate of this step is influenced by the electronic properties of the substituents. The electron-withdrawing 2-fluoro group on the benzoyl moiety stabilizes the developing negative charge on the oxygen atom, while the electron-withdrawing ethyl ester group on the aniline ring deactivates the nucleophilic nitrogen.

Collapse of the Intermediate: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the protonated amide.

Deprotonation: A base, such as another molecule of the amine or an added scavenger like triethylamine (B128534), removes the proton from the nitrogen atom to yield the final product, this compound. hud.ac.uk

Kinetic studies on the benzoylation of substituted anilines have shown that the reaction rates are sensitive to the solvent and the presence of catalysts. rsc.org The reaction constant (ρ) for the benzoylation of anilines is typically negative, indicating that electron-donating groups on the aniline increase the reaction rate. researchgate.net

Amide Hydrolysis: The hydrolysis of amides can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. arkat-usa.org

For N-substituted amides, the rate of hydrolysis is influenced by both electronic and steric factors of the N-substituent. researchgate.net The hydrolysis of N-aryl amides is generally slower than that of aliphatic amides. arkat-usa.org The presence of the 2-fluoro substituent on the benzoyl group in this compound would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide, likely accelerating the rate of hydrolysis compared to the non-fluorinated analog.

The table below summarizes expected kinetic trends for reactions involving this compound based on data from analogous systems.

ReactionExpected Effect of 2-Fluoro SubstituentRationale
N-Acylation (Formation) Rate AccelerationThe electron-withdrawing fluorine atom increases the electrophilicity of the benzoyl carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org
Amide Hydrolysis Rate AccelerationThe electron-withdrawing fluorine atom increases the electrophilicity of the amide carbonyl carbon, facilitating attack by water or hydroxide. arkat-usa.org

Chemical Exploration and Analogue Synthesis Based on Structural Motifs

Systematic Synthesis of Analogues with Varied Substituents

The synthesis of analogues of Ethyl 4-[(2-fluorobenzoyl)amino]benzoate allows for a systematic investigation of how different structural modifications influence the chemical nature of the molecule. The primary synthetic route to this class of compounds involves the acylation of an aminobenzoate ester with a substituted benzoyl chloride.

A general synthesis for Ethyl 4-(substituted-benzamido)benzoates involves the reaction of the corresponding substituted benzoyl chloride with ethyl 4-aminobenzoate (B8803810). For instance, the synthesis of Ethyl 4-(3-chlorobenzamido)benzoate is achieved by reacting 3-chlorobenzoyl chloride with ethyl 4-aminobenzoate in dry tetrahydrofuran (B95107). eurjchem.com This straightforward amidation reaction serves as a template for the synthesis of various analogues.

Fluorine Position Isomers (e.g., 3-fluoro, 4-fluoro)

The position of the fluorine atom on the benzoyl ring is a critical determinant of the electronic properties of the molecule. The synthesis of these isomers typically follows a common pathway involving the coupling of the corresponding fluorobenzoyl chloride with ethyl 4-aminobenzoate.

This compound: The synthesis of this ortho-substituted isomer can be achieved by reacting 2-fluorobenzoyl chloride with ethyl 4-aminobenzoate. researchgate.net The starting material, 2-fluorobenzoyl chloride, is commercially available and can be prepared by reacting 2-fluorobenzoic acid with thionyl chloride.

Ethyl 4-[(3-fluorobenzoyl)amino]benzoate: The synthesis of the meta-substituted isomer involves the reaction of 3-fluorobenzoic acid with an amine to form the benzoyl amine, followed by esterification with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. smolecule.com

Ethyl 4-[(4-fluorobenzoyl)amino]benzoate: The para-substituted isomer is synthesized through the reaction of 4-fluorobenzoyl chloride with ethyl 4-aminobenzoate. This reaction is analogous to the synthesis of other halogenated benzanilides.

Table 1: Synthesis of Fluorine Position Isomers

Compound Reactants General Reaction
This compound 2-Fluorobenzoyl chloride, Ethyl 4-aminobenzoate Acylation
Ethyl 4-[(3-fluorobenzoyl)amino]benzoate 3-Fluorobenzoyl chloride, Ethyl 4-aminobenzoate Acylation
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate 4-Fluorobenzoyl chloride, Ethyl 4-aminobenzoate Acylation

Alkyl Chain Variations on the Ester Group

Modifying the alkyl chain of the ester group can influence properties such as solubility and crystallinity. These variations can be achieved either by starting with the corresponding alkyl 4-aminobenzoate or by transesterification of the ethyl ester.

Mthis compound: This analogue can be synthesized by reacting 2-fluorobenzoyl chloride with methyl 4-aminobenzoate.

Propyl 4-[(2-fluorobenzoyl)amino]benzoate: Similarly, the propyl ester can be prepared using propyl 4-aminobenzoate as the starting material.

Transesterification offers an alternative route. For example, Ethyl 4-aminobenzoate can undergo transesterification with other alcohols in the presence of a suitable catalyst, such as tetra(n-butoxide) titanium (IV), to yield different alkyl esters. google.com This method can be applied to this compound to generate a variety of alkyl chain analogues. The reaction times for transesterification can be substantially less when starting with an ethyl ester compared to a butyl ester. google.com

Table 2: Synthesis of Alkyl Chain Analogues

Compound Starting Material (Acylation) Alternative Method
Mthis compound Methyl 4-aminobenzoate Not specified
Propyl 4-[(2-fluorobenzoyl)amino]benzoate Propyl 4-aminobenzoate Not specified
Other Alkyl Esters Corresponding Alkyl 4-aminobenzoate Transesterification of this compound

Modifications of the Benzoyl and Aminobenzoate Linkages

Alterations to the amide and ester linkages introduce significant structural diversity.

Amide Linkage Modification: The amide nitrogen can be alkylated to form tertiary amides. For instance, N-alkylation of a benzanilide (B160483) can be performed, although it may influence the preferred conformation of the amide bond. smolecule.com The introduction of substituents on the nitrogen of the amide bond is a strategy used to modulate the conformational landscape of the molecule. researchgate.net

Ester Linkage Modification: The ester can be converted to an amide via reaction with a primary amine, typically at elevated temperatures. For example, treatment of ethyl-4-aminobenzoate with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol yields 4-aminobenzohydrazide. orientjchem.org This hydrazide can then be used as a building block for further modifications.

Table 3: Modifications of Molecular Linkages

Modification General Method Example
N-Alkylation of Amide Reaction with an alkyl halide in the presence of a base N-Methylation of a benzanilide derivative
Ester to Amide Conversion Reaction with a primary amine or hydrazine Reaction of Ethyl 4-aminobenzoate with hydrazine hydrate

Structure-Reactivity Relationship Methodologies

The systematic variations in the structure of this compound and its analogues provide a platform to study structure-reactivity relationships, focusing on electronic and steric effects.

Electronic Effects of Substituents on Reaction Rates

The electron-withdrawing or donating nature of substituents on the benzoyl ring significantly impacts the reactivity of the molecule. The fluorine atom, being highly electronegative, exerts a strong inductive effect.

The reactivity of substituted benzoyl chlorides towards nucleophilic substitution is governed by the electronic effects of the substituents. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, thus increasing the reaction rate with nucleophiles like ethyl 4-aminobenzoate. The position of the fluorine atom (ortho, meta, or para) modulates its electronic influence on the reaction center due to a combination of inductive and resonance effects. The inductive effect of fluorine is strongly electron-withdrawing, while its resonance effect is weakly electron-donating. Generally, the inductive effect of fluorine is considered dominant in influencing the reactivity of acyl chlorides. nih.gov

Table 4: Predicted Relative Reactivity of Fluorobenzoyl Chlorides

Substituent Position Dominant Electronic Effect Predicted Effect on Reaction Rate with Ethyl 4-aminobenzoate
2-Fluoro (ortho) Strong Inductive, Minor Resonance Increased
3-Fluoro (meta) Inductive Increased
4-Fluoro (para) Inductive and Resonance Increased

Steric Effects on Molecular Interactions and Conformations

In benzanilides, the presence of a substituent at the ortho position of the benzoyl ring can significantly influence the conformation around the amide bond. Restricted rotation about the Ar-C(O) and Ar-N bonds can lead to distinct conformational isomers (cis and trans amide rotamers) and potentially axial chirality. rsc.org Studies on ortho-substituted benzanilides have shown that steric clashes can force the molecule to adopt specific conformations. For example, the presence of a bulky substituent at the ortho position can favor a non-planar conformation. rsc.org

The fluorine atom, although relatively small, can exert notable steric and electronic effects when placed at the ortho position. It has been observed in fluorinated benzanilides that a fluorine atom at the ortho or meta position can lead to positional disorder in the crystal structure. researchgate.net The conformation of 2-substituted methyl benzoates has been studied, revealing a preference for the planar, trans conformer where the carbonyl oxygen and the fluorine are anti-periplanar. rsc.org This preference is driven by a combination of steric and electrostatic interactions. The interplay of these forces dictates the preferred conformation and can influence the molecule's ability to interact with its environment.

Table 5: Conformational Effects of Ortho-Substitution

Structural Feature Observed Effect Potential Consequence
Ortho-substituent on benzoyl ring Restricted rotation around Ar-C(O) and Ar-N bonds Existence of stable conformational isomers (rotamers) and potential for axial chirality
Ortho-fluoro substituent Can lead to positional disorder in the solid state Altered crystal packing and intermolecular interactions
Favors a planar, trans conformation in some cases Reduced conformational flexibility

Rational Design Principles for Novel N-Acyl Aminobenzoate Derivatives

The design of novel N-acyl aminobenzoate derivatives, using this compound as a foundational scaffold, is a strategic endeavor in medicinal chemistry. This process is guided by rational design principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. The core of this strategy involves systematic modifications of the lead compound's structure and a deep understanding of its structure-activity relationships (SAR).

Structural Modifications and SAR Analysis:

The rational design of new analogues is heavily reliant on SAR studies. These studies explore how specific structural changes impact the compound's biological efficacy. For N-acyl aminobenzoate derivatives, key areas of modification include:

The Benzoyl Ring: The substitution pattern on the benzoyl ring is a critical determinant of activity. The fluorine atom at the ortho-position of the N-acyl group in the parent compound is a key feature. Modifications can include altering the position of the fluorine (e.g., to the meta or para positions) or introducing additional substituents (e.g., chloro, bromo, nitro, or methoxy (B1213986) groups). The introduction of different substituents can influence the electronic environment and conformation of the molecule, potentially enhancing binding to a target protein. nih.gov

The Amide Bridge: The amide linkage is a relatively rigid and planar structure that plays a significant role in orienting the two aromatic rings. While generally conserved, isosteric replacement, for instance with a thioamide or a reversed amide, could be explored to alter hydrogen bonding capabilities and metabolic stability.

The Benzoate (B1203000) Moiety: The ethyl ester of the 4-aminobenzoic acid portion can be varied to modulate solubility and cell permeability. For example, replacing the ethyl group with longer or branched alkyl chains can alter lipophilicity. nih.gov Conversion of the ester to a carboxylic acid or a bioisosteric equivalent can introduce new interaction points with a biological target.

Bioisosteric Replacements:

A key strategy in rational drug design is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. In the context of this compound, several bioisosteric replacements could be considered:

The replacement of the fluorine atom with other halogens or a trifluoromethyl group to fine-tune electronic and steric properties.

The substitution of the benzene (B151609) rings with other aromatic or heteroaromatic systems, such as pyridine (B92270) or thiophene, to explore different binding interactions and improve properties like solubility.

Conformational Analysis:

The relative orientation of the two aromatic rings, dictated by the amide linker, is crucial for biological activity. The presence of the ortho-fluorine substituent on the benzoyl ring can induce a specific conformational preference through steric hindrance or intramolecular hydrogen bonding. Computational modeling and conformational analysis are therefore essential tools in the design of new analogues to predict their preferred three-dimensional structure and how they might fit into a target's binding site. The relatively rigid nature of the aminobenzoic acid backbone can sometimes hinder the conformational changes required for an "induced fit" within a biological target, a factor that must be considered in the design process. acs.org

The following table outlines some potential analogues of this compound and the rationale behind their design.

Analogue Modification from Parent Compound Design Rationale
Ethyl 4-[(4-fluorobenzoyl)amino]benzoateMovement of fluorine from ortho to para positionTo assess the impact of the fluorine's position on binding and activity.
Ethyl 4-[(2-chlorobenzoyl)amino]benzoateReplacement of fluorine with chlorineTo evaluate the effect of a larger halogen with different electronic properties.
Mthis compoundReplacement of ethyl ester with methyl esterTo slightly alter solubility and steric bulk at the ester position.
4-[(2-Fluorobenzoyl)amino]benzoic acidHydrolysis of the ethyl ester to a carboxylic acidTo introduce a potential new hydrogen bond donor/acceptor and increase solubility.
Ethyl 4-[(2-fluorobenzoyl)amino]-3-methylbenzoateAddition of a methyl group to the benzoate ringTo explore the steric and electronic effects of substitution on the benzoate moiety.

Research Findings:

While specific research on this compound is not extensively published, studies on related N-acyl aminobenzoate derivatives provide valuable insights. For instance, research on methyl 4-aminobenzoate derivatives has shown that substitutions on the aminobenzoate ring can significantly impact their inhibitory effects on enzymes like glutathione (B108866) reductase and glutathione S-transferase. nih.gov Specifically, the introduction of bromo and fluoro or nitro groups has been found to enhance inhibitory activity. nih.gov

Furthermore, the synthesis of various derivatives of 4-aminobenzoic acid has been explored, leading to compounds with potential anticancer properties. nih.gov These studies often involve the alkylation of the amino group or esterification of the carboxylic acid, highlighting the synthetic accessibility of a wide range of analogues. nih.gov The general synthetic route to N-acyl aminobenzoates involves the acylation of an aminobenzoate ester with an appropriate acyl halide or carboxylic acid.

The table below summarizes some key physicochemical properties of the parent compound and a related precursor, Ethyl 4-aminobenzoate.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
Ethyl 4-aminobenzoateC9H11NO2165.1988-92
This compoundC16H14FNO3287.29Not available

Advanced Analytical and Purification Techniques in Research Contexts

Chromatographic Separation Methods for Product Isolation and Purity Assessment

Chromatography is an indispensable tool in the purification and analysis of Ethyl 4-[(2-fluorobenzoyl)amino]benzoate. The principle of separating components based on their differential distribution between a stationary and a mobile phase allows for effective isolation and purity evaluation.

Column Chromatography (e.g., Silica (B1680970) Gel)

Following the synthesis of this compound, column chromatography is a standard and crucial method for the purification of the crude product. rsc.org This technique separates the desired compound from unreacted starting materials, by-products, and other impurities based on differences in polarity.

For a compound like this compound, which possesses polar functional groups (an ester and an amide) and nonpolar aromatic rings, silica gel (SiO₂) is the most common stationary phase. The separation is achieved by eluting the crude mixture through the silica gel column with a carefully selected solvent system (mobile phase). A typical mobile phase for this type of compound would be a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758). The optimal solvent ratio is determined empirically, often guided by preliminary analysis using Thin-Layer Chromatography (TLC). The fractions collected from the column are analyzed, and those containing the pure product are combined and the solvent evaporated to yield the purified this compound as a solid.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound with high precision and to perform quantitative analysis. HPLC offers superior resolution and sensitivity compared to standard column chromatography.

In a typical HPLC analysis for a benzanilide (B160483) derivative, a reversed-phase column, such as a C8 or C18, is employed. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of the main compound from any trace impurities. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, for instance, 254 nm. nih.gov The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running standards of known concentration.

Below is an example of an HPLC method summary for purity analysis:

ParameterValue
Column Nucleosil C8 nih.gov
Mobile Phase A 0.05% H₃PO₄ in 75:25 Water:Acetonitrile, pH 4.5 nih.gov
Mobile Phase B 0.05% H₃PO₄ in 50:50 Water:Acetonitrile, pH 4.5 nih.gov
Gradient Time-dependent mixture of A and B
Flow Rate 1.0 mL/min
Detection UV at 254 nm nih.gov
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of the synthesis of this compound. rsc.orgresearchgate.net By spotting small aliquots of the reaction mixture onto a TLC plate at various time intervals, chemists can visually track the consumption of the starting materials and the formation of the product. libretexts.org

A TLC plate, typically coated with silica gel containing a fluorescent indicator (F₂₅₄), is used as the stationary phase. rsc.org A few drops of the reaction mixture are spotted alongside the starting materials for reference. The plate is then developed in a chamber containing an appropriate eluent, often the same solvent system used for column chromatography (e.g., a hexane/ethyl acetate mixture). The separated spots are visualized under UV light, where the aromatic rings of the starting materials and the product will appear as dark spots. The progress of the reaction is indicated by the diminishing intensity of the starting material spots and the appearance and increasing intensity of a new spot corresponding to the more polar amide product. The reaction is considered complete when the limiting reactant spot is no longer visible. libretexts.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a destructive analytical technique that provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its chemical formula, C₁₆H₁₄FNO₃. This comparison serves as a crucial confirmation of the compound's empirical formula and is a fundamental measure of its purity. A close correlation between the found and calculated values provides strong evidence for the correct elemental composition of the synthesized molecule.

The following table shows a hypothetical comparison of theoretical and found values for this compound:

ElementTheoretical %Found %
Carbon (C) 66.8966.85
Hydrogen (H) 4.914.95
Nitrogen (N) 4.884.86

Spectroscopic Techniques for Reaction Progress Monitoring

Modern spectroscopic techniques allow for the real-time observation of chemical reactions, providing valuable kinetic and mechanistic data without the need for sampling.

In-situ IR and NMR for Real-time Reaction Observation

In-situ Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for monitoring the synthesis of this compound in real time. researchgate.netmt.com By inserting a probe directly into the reaction vessel, spectra can be continuously collected. mt.com This allows for the tracking of key functional group transformations. For instance, in the amide bond formation step, one could monitor the disappearance of the characteristic stretching frequency of the starting amine (N-H stretch) and the appearance of the amide carbonyl (C=O) stretch in the product. mt.com This real-time data provides immediate insight into reaction kinetics, endpoint determination, and the potential formation of intermediates. researchgate.netmt.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or real-time NMR spectroscopy offers unparalleled structural detail during a chemical reaction. youtube.com While technically more complex to set up than IR, it allows for the simultaneous monitoring of all proton- or fluorine-containing species in the reaction mixture. For the synthesis of this compound, ¹H NMR could track the chemical shift changes of the aromatic protons on both rings as the starting materials are converted to the product. Furthermore, ¹⁹F NMR would be particularly useful for observing the environment of the fluorine atom on the benzoyl group, providing a clear and direct probe of the reaction's progress. youtube.com This technique is invaluable for mechanistic studies, identifying transient intermediates, and quantifying the concentration of reactants, products, and by-products over time. youtube.comacs.org The restricted rotation around the newly formed C-N amide bond can also be studied using NMR techniques, providing deeper structural insights. nanalysis.comazom.com

Crystallization Techniques for High Purity Material

The isolation and purification of active pharmaceutical ingredients (APIs) and research chemicals are critical steps in ensuring their quality, efficacy, and safety. For the compound this compound, a derivative of the well-known benzocaine, achieving high purity is paramount for its potential applications. Crystallization remains a cornerstone technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system. The selection of an appropriate solvent or solvent system is a crucial first step, as it directly influences crystal growth, morphology, and the efficiency of impurity rejection. researchgate.net An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures, while impurities should either be highly soluble or insoluble at all temperatures. researchgate.net

General Principles and Solvent Selection

The purification of aromatic amides and esters, such as this compound, often employs common organic solvents. For instance, the structurally related compound ethyl p-aminobenzoate (benzocaine) can be recrystallized from ethanol (B145695) or a mixture of dichloromethane and hexane. google.comeurjchem.com Similarly, studies on p-aminobenzoic acid, a related precursor, have explored a wide range of solvents for crystallization, including water, ethanol, and ethyl acetate, demonstrating that solvent choice can also influence the resulting polymorphic form. researchgate.netdiva-portal.org For N-acylated amino acid esters, which share the amide linkage with the target compound, solvents like ethanol and acetonitrile have proven effective for recrystallization. nih.gov

Case Study: Recrystallization of a Structurally Analogous Compound

While specific research detailing the crystallization of this compound is not widely available, a study on the synthesis and purification of Ethyl 4-(3-benzoylthioureido)benzoate , a compound with a similar N-acyl aminobenzoate backbone, provides valuable insights. In this study, the crude product was purified by recrystallization from ethanol to yield the final product. nsf.gov This process typically involves dissolving the crude solid in a minimal amount of hot ethanol to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The clear filtrate is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while the more soluble impurities remain in the mother liquor. The purified crystals are then collected by filtration and dried. youtube.com

Another highly relevant example is the synthesis of ethyl 4-(3-chlorobenzamido)benzoate , a close structural analog where the fluorine atom is replaced by chlorine. The synthesis involves the amidation of ethyl 4-aminobenzoate (B8803810) with 3-chlorobenzoyl chloride in dry tetrahydrofuran (B95107). eurjchem.comfamu.edu Although the specific recrystallization procedure for purification is not detailed in the abstract, the use of ethanol is a common and effective choice for compounds of this class.

Based on these related procedures, a typical laboratory-scale crystallization for obtaining high-purity this compound can be proposed. The following table outlines a representative procedure and expected outcomes based on the purification of analogous compounds.

ParameterProcedure/ConditionRationale/Expected Outcome
Initial MaterialCrude this compoundContains residual starting materials, by-products, and solvents from synthesis.
Crystallization SolventEthanol (95%)Good solubility at high temperature and lower solubility at room/cold temperature for similar aromatic amides. google.comnsf.gov
DissolutionDissolve crude product in a minimal amount of boiling ethanol.To create a saturated solution, ensuring maximum recovery upon cooling.
Decolorization (Optional)Add a small amount of activated charcoal to the hot solution.To remove colored impurities. famu.edu
Filtration (Hot)Filter the hot solution by gravity to remove insoluble impurities and charcoal.Prevents premature crystallization of the product along with the impurities.
CrystallizationAllow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath.Slow cooling promotes the formation of larger, purer crystals. Cooling in an ice bath maximizes the yield of the precipitate. google.com
IsolationCollect the crystals by vacuum filtration using a Büchner funnel.Efficient separation of the purified solid from the mother liquor containing dissolved impurities.
WashingWash the crystals with a small amount of cold ethanol.To remove any residual mother liquor from the crystal surfaces. The solvent should be cold to minimize dissolution of the purified product.
DryingDry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).To remove residual solvent without causing decomposition of the product.
Purity AnalysisMelting point determination, HPLC, 1H NMR, and 13C NMR spectroscopy.To confirm the identity and assess the purity of the final product. A sharp melting point range close to the literature value indicates high purity. youtube.com

Detailed Research Findings

Research into the crystallization of related aromatic compounds highlights the importance of controlling process parameters to achieve desired outcomes. For instance, in the purification of phytosterol esters, optimal conditions including crystallization temperature, solvent-to-product molar ratio, and crystallization time were determined to effectively remove unreacted fatty acids and other impurities, resulting in a product purity of 98.2%. scielo.brscielo.br This systematic approach to optimizing crystallization conditions is directly applicable to achieving high-purity this compound.

Furthermore, studies on p-aminobenzoic acid have shown that the choice of solvent and the degree of supersaturation can not only affect purity but also control the polymorphic form of the final product. researchgate.netdiva-portal.orgmun.ca This is a critical consideration in pharmaceutical development, as different polymorphs can have different physical properties, including solubility and bioavailability. While there is no current data on the polymorphism of this compound, it remains a key area for future investigation.

The following table presents a summary of solvents used for the crystallization of structurally related compounds, which can serve as a guide for the purification of this compound.

CompoundCrystallization Solvent(s)Reference
Ethyl p-aminobenzoate (Benzocaine)Ethanol google.com
Ethyl p-aminobenzoate (Benzocaine)Dichloromethane/Hexane eurjchem.com
Ethyl 4-(3-benzoylthioureido)benzoateEthanol nsf.gov
Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoateAcetonitrile nih.gov
p-Aminobenzoic acidWater, Ethyl Acetate researchgate.netdiva-portal.org
Benzoic AcidWater researchgate.netfamu.edu

Q & A

Q. Key Factors Affecting Yield/Purity :

  • Temperature : Excess heat can lead to ester hydrolysis or decomposition.
  • Catalyst Selection : Coupling agents like DCC improve acylation efficiency but may require scavengers (e.g., DMAP) to suppress side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may retain impurities.

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystSolventYield (%)Purity (%)Reference
Acylation with DCCDCC, DMAPDMF7895
Microwave-assistedEDC, HOBtTHF8597

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

  • Spectroscopy :
    • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the fluorobenzoyl group and ester linkage .
    • FT-IR : Peaks at ~1700 cm1^{-1} (C=O ester) and ~1650 cm1^{-1} (amide I) validate functional groups.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines hydrogen-bonding networks and molecular packing .

Q. Critical Parameters :

  • Resolution : High-resolution data (<0.8 Å) ensures accurate refinement of fluorine positions.
  • Hydrogen Bonding : O–H···O and N–H···O interactions stabilize crystal lattices, as observed in analogous Schiff bases .

What are the key structural features of this compound that influence its reactivity and interactions?

Basic Research Question

  • Electron-Withdrawing Fluorine : The 2-fluorobenzoyl group enhances electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions.
  • Amide Linkage : Participates in hydrogen bonding, affecting solubility and biological target interactions .
  • Ester Group : Susceptible to hydrolysis under acidic/basic conditions, requiring protective strategies in multi-step syntheses .

Q. Table 2: Key Bond Lengths from SC-XRD (Analogous Compound)

Bond TypeLength (Å)Reference
C=O (Ester)1.211(2)
C–F (Fluorobenzoyl)1.371(2)
N–H (Amide)1.378(2)

How can researchers resolve contradictions in crystallographic data refinement for derivatives of this compound?

Advanced Research Question

  • Handling Disorder : Use SHELXL’s PART and SUMP instructions to model disordered fluorine or ester groups .
  • Twinning : Apply TWIN/BASF commands for non-merohedral twinning, common in low-symmetry crystals .
  • Validation Tools : Mercury’s void analysis identifies solvent-accessible regions, ensuring accurate occupancy refinement .

Case Study : A derivative with ambiguous fluorine positions was resolved by combining 19F^{19}\text{F} NMR (solution-state) and SC-XRD (solid-state), confirming conformational flexibility .

What strategies optimize the synthetic yield of this compound while minimizing side reactions?

Advanced Research Question

  • Orthogonal Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine to prevent unwanted acylation .
  • Microwave Synthesis : Reduces reaction time from 24 hours to 30 minutes, minimizing ester hydrolysis .
  • In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments.

Q. Table 3: Optimization Outcomes

StrategyYield Increase (%)Side Reactions Reduced (%)Reference
Microwave-assisted+1540
Boc Protection+1030

How does the fluorine substitution at the 2-position of the benzoyl group affect the compound's biological activity and intermolecular interactions?

Advanced Research Question

  • Biological Activity : Fluorine enhances metabolic stability and membrane permeability, critical for antimicrobial and antitumor activity .
  • Intermolecular Interactions :
    • Hydrogen Bonding : F···H–N interactions stabilize ligand-receptor binding.
    • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving bioavailability .

Pharmacodynamic Study : Derivatives with 2-fluorobenzoyl groups showed IC50_{50} values 3-fold lower against breast cancer cell lines (MCF-7) compared to non-fluorinated counterparts .

What methodological approaches are used to analyze the pharmacokinetic properties of this compound in preclinical studies?

Advanced Research Question

  • In Vitro Assays :
    • Microsomal Stability : Liver microsomes assess metabolic degradation rates.
    • Plasma Protein Binding : Equilibrium dialysis quantifies free vs. bound fractions.
  • In Vivo Tracking : LC-MS/MS monitors plasma concentration-time profiles in rodent models.

Key Findings : Fluorine substitution reduces hepatic clearance by 20% due to decreased CYP450 metabolism .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.